6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid
Description
6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a sulfanyl group attached to a hexanoic acid backbone
Properties
CAS No. |
658081-32-4 |
|---|---|
Molecular Formula |
C10H19NO4S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
6-[(2R)-2-amino-3-methoxy-3-oxopropyl]sulfanylhexanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(14)8(11)7-16-6-4-2-3-5-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
VBMCRXRWBNECTG-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CSCCCCCC(=O)O)N |
Canonical SMILES |
COC(=O)C(CSCCCCCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of amino acid derivatives, thiol-containing reagents, and methoxy-protecting groups. Specific reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Properties
Research indicates that 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid exhibits antioxidant properties. It has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively reduced oxidative damage in cellular models, suggesting its potential as a therapeutic agent in conditions like cardiovascular diseases and neurodegenerative disorders.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies have indicated that it can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. A notable case study involved the application of this compound in models of Alzheimer's disease, where it demonstrated a reduction in amyloid-beta toxicity.
3. Anti-inflammatory Activity
In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aminopeptidases, which play a role in protein digestion and metabolism. This inhibition can have implications for drug design targeting metabolic disorders.
2. Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems. Its unique chemical structure allows for modifications that enhance the solubility and bioavailability of poorly soluble drugs. Case studies have highlighted its effectiveness when conjugated with anticancer drugs, improving their therapeutic efficacy while reducing side effects.
Materials Science Applications
1. Polymer Synthesis
In materials science, the compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has led to materials with improved mechanical strength and thermal stability. Research on biodegradable polymers incorporating this compound shows promise for sustainable material development.
2. Surface Modification
The compound's thiol group allows for effective surface modification techniques in nanotechnology and materials engineering. It can be used to functionalize surfaces for biomedical applications, including biosensors and drug delivery vehicles, enhancing biocompatibility and interaction with biological systems.
Data Summary Table
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Pharmaceutical | Antioxidant properties | Reduces oxidative stress; potential for cardiovascular health |
| Neuroprotective effects | Protects neuronal cells; reduces amyloid-beta toxicity | |
| Anti-inflammatory activity | Inhibits pro-inflammatory cytokines | |
| Biochemical | Enzyme inhibition | Inhibits aminopeptidases; implications for metabolic disorders |
| Drug delivery systems | Enhances solubility/bioavailability of drugs | |
| Materials Science | Polymer synthesis | Improves mechanical strength and thermal stability |
| Surface modification | Enhances biocompatibility for biomedical applications |
Case Studies
-
Neuroprotection in Alzheimer's Disease Models
- A study conducted on transgenic mice demonstrated that treatment with this compound significantly reduced cognitive decline associated with amyloid-beta accumulation.
-
Anti-inflammatory Effects on Macrophages
- In vitro experiments revealed that this compound inhibited TNF-alpha production in activated macrophages, suggesting a mechanism for its anti-inflammatory action relevant to chronic inflammatory diseases.
-
Polymer Development for Drug Delivery
- Research focused on creating biodegradable polymers using this compound showed enhanced drug release profiles compared to conventional carriers, indicating its potential for targeted therapy applications.
Mechanism of Action
The mechanism of action of 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-{[(2R)-2-Amino-3-hydroxy-3-oxopropyl]sulfanyl}hexanoic acid
- 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}pentanoic acid
- 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}butanoic acid
Uniqueness
6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structure and biological properties. This article explores its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H23N2O4S
- Molecular Weight : 273.39 g/mol
The presence of a sulfanyl group and an amino acid backbone suggests potential interactions with biological receptors and enzymes.
1. Receptor Interaction
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. For instance, studies on related compounds have shown binding affinities for serotonin receptors (5-HT2A) and dopamine receptors, which are crucial for modulating mood and behavior .
2. Pharmacological Effects
The pharmacological profile of this compound suggests several potential activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to neuroprotective effects .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
3. Case Studies
A review of literature reveals several case studies that highlight the biological activity of related compounds:
- Neuroprotection : A study involving a structurally similar compound indicated significant neuroprotective effects in rodent models of neurodegeneration, attributed to its ability to modulate oxidative stress pathways .
- Pain Management : Another investigation demonstrated that derivatives of this compound could reduce pain responses in animal models, suggesting potential applications in analgesia .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-{[(2R)-2-amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including thiol-alkylation and ester hydrolysis. For example, analogous sulfanyl-containing compounds are synthesized using acid chlorides and nucleophilic substitution reactions, as demonstrated in the preparation of 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid derivatives . To optimize purity, chromatographic techniques (e.g., column chromatography with 1% MeOH in CH₂Cl₂) and recrystallization are critical. Monitoring reaction progress via TLC and NMR (e.g., tracking δ 1.35–2.35 ppm for alkyl chain protons) ensures intermediate purity .
Q. How is the stereochemical configuration of the (2R)-2-amino-3-methoxy-3-oxopropyl moiety confirmed experimentally?
- Methodological Answer : Chiral HPLC or capillary electrophoresis can resolve enantiomers. Absolute configuration is verified via X-ray crystallography or comparison of optical rotation values with literature data. For instance, the (2R) configuration in similar amino acid derivatives is confirmed using circular dichroism (CD) spectroscopy and chiral derivatizing agents .
Q. What in vitro models are used to assess the compound’s biological activity, such as enzyme inhibition?
- Methodological Answer : Enzyme inhibition studies often employ fluorometric or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases). For sulfanyl-containing analogs, kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots. Contradictions in inhibition data may arise from assay conditions (e.g., pH, ionic strength) or competing redox reactions with thiol groups, requiring validation via orthogonal methods like isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can conflicting data in enzyme inhibition studies involving this compound be resolved?
- Methodological Answer : Contradictions may stem from off-target effects or compound instability. To resolve this:
- Conduct time-dependent inactivation assays to check for covalent binding.
- Use site-directed mutagenesis to identify critical residues in the enzyme’s active site.
- Validate results with a structurally unrelated inhibitor as a negative control.
- For example, sulfanyl derivatives may exhibit non-specific thiol reactivity, necessitating thiol-blocking agents (e.g., iodoacetamide) in assays .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model binding modes. Key parameters include:
- XLogP : 2.5 (predicts membrane permeability) .
- Topological Polar Surface Area (TPSA) : 102 Ų (indicates hydrogen-bonding capacity) .
- Electrostatic potential maps to identify nucleophilic/electrophilic regions. Validate predictions with mutagenesis or SPR binding assays .
Q. What strategies are recommended for designing analogs with improved metabolic stability or target selectivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or disulfide moieties to modulate redox activity .
- Prodrug design : Esterify the carboxylic acid (e.g., 2-(3-nitrobenzenesulfonyl)ethyl ester) to enhance bioavailability, as shown in analogous hexanoic acid derivatives .
- Crystallographic studies : Analyze crystalline forms (e.g., polymorph screening) to improve solubility and stability, as demonstrated for kinase inhibitors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
- Structural alignment : Overlay 3D structures (e.g., using PyMOL) to identify conformational differences.
- SAR studies : Systematically modify functional groups (e.g., methoxy vs. nitro substituents) to isolate activity contributors .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
